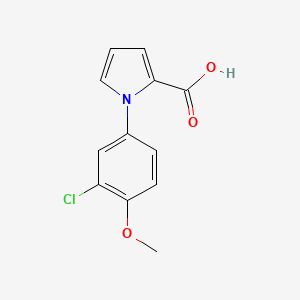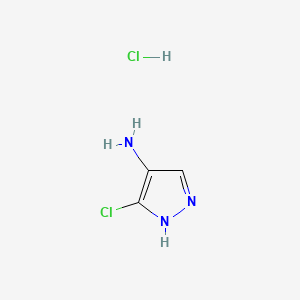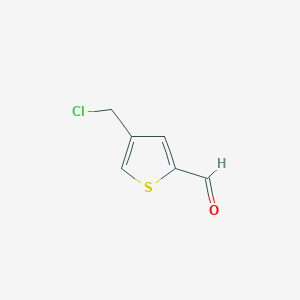
4-(Chloromethyl)-2-thiophenecarbaldehyde
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of 4-(Chloromethyl)-2-thiophenecarbaldehyde, there are related compounds that have been synthesized. For instance, a synthetic method of 4-(chloromethyl)pyridine hydrochloride involves oxidation, reaction with methanol, reduction, and reaction with thionyl chloride . Another synthesis involves the addition of 2-chloromethyl-4-methyl quinazoline into a reaction bottle, followed by several steps including the addition of sodium hydroxide and acetaldehyde .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis of Chromenes and Thiophenes
4-(Chloromethyl)-2-thiophenecarbaldehyde has been employed in the synthesis of various heterocyclic compounds. A notable application is in the creation of 4H-thieno[3,2-c]chromenes, achieved through the palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes (Fisyuk et al., 2012). Additionally, the compound has been used in the generation of 4,5-dihydrothieno[3,2-c]quinolines, which are interesting due to their optical properties, including potential use as invisible ink dyes (Bogza et al., 2018).
Photochemical Synthesis and Optical Applications
In photochemical applications, this compound has been utilized to create 4H-thieno[3,2-c]chromene-2-carbaldehydes. These derivatives are produced in high yield upon UV irradiation, showcasing their potential as covert marking pigments due to their optical properties (Ulyankin et al., 2021).
Exploration in Liquid Crystal Compounds
In the field of materials science, specifically in the creation of liquid crystalline compounds, this compound plays a role in synthesizing 2,4-disubstituted thiophenes. These compounds are potential candidates for liquid crystal compounds of low viscosity, highlighting the compound's utility in advanced material synthesis (Kim et al., 2001).
Applications in Fluorescent Reagents
In analytical chemistry, this compound has been used in the preparation of fluorescent reagents. It has been employed in the determination of primary alkylamines using high-performance liquid chromatography (HPLC), demonstrating its utility in sensitive and specific analytical methods (Nakajima et al., 1990).
Discovery in Food Chemistry
Interestingly, derivatives of thiophenecarbaldehydes, including those related to this compound, have been discovered in fried chicken. These compounds contribute a citral-like aroma and are more stable under acidic and thermal conditions than citral, indicating their potential in flavor and fragrance industries (Cannon et al., 2017).
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-(Chloromethyl)-2-thiophenecarbaldehyde are not available, related compounds have potential applications in various fields. For instance, Silane, [2-[4-(chloromethyl)phenyl]ethyl]triethoxy-, has potential applications in the development of functionalized nanoparticles for targeted drug delivery and imaging applications. Another compound, 2-chloromethyl-4(3H)-quinazolinones, has been used as key intermediates in the research of novel anticancer agents .
Mecanismo De Acción
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Thiophene derivatives are known to be involved in various synthetic methods such as gewald, paal–knorr, fiesselmann, and hinsberg synthesis . These reactions involve condensation between different compounds to form thiophene derivatives .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Análisis Bioquímico
Biochemical Properties
4-(Chloromethyl)thiophene-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules . Additionally, 4-(Chloromethyl)thiophene-2-carbaldehyde can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Cellular Effects
The effects of 4-(Chloromethyl)thiophene-2-carbaldehyde on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 4-(Chloromethyl)thiophene-2-carbaldehyde has been shown to activate stress response pathways, such as the MAPK pathway, leading to changes in gene expression . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 4-(Chloromethyl)thiophene-2-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play crucial roles in cell signaling and regulation . Additionally, 4-(Chloromethyl)thiophene-2-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-(Chloromethyl)thiophene-2-carbaldehyde can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to 4-(Chloromethyl)thiophene-2-carbaldehyde in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress response pathways and chronic inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 4-(Chloromethyl)thiophene-2-carbaldehyde vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects . For example, high doses of 4-(Chloromethyl)thiophene-2-carbaldehyde have been associated with liver toxicity, characterized by elevated liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .
Metabolic Pathways
4-(Chloromethyl)thiophene-2-carbaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with cellular macromolecules . This compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . Additionally, 4-(Chloromethyl)thiophene-2-carbaldehyde can interact with cofactors, such as NADPH, which are essential for various metabolic reactions .
Transport and Distribution
Within cells and tissues, 4-(Chloromethyl)thiophene-2-carbaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . For example, it has been shown to bind to albumin, a major plasma protein, which can affect its distribution and localization within the body . Additionally, 4-(Chloromethyl)thiophene-2-carbaldehyde can accumulate in certain tissues, such as the liver, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 4-(Chloromethyl)thiophene-2-carbaldehyde can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, it has been reported to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, 4-(Chloromethyl)thiophene-2-carbaldehyde can undergo post-translational modifications, such as phosphorylation, which can regulate its activity and interactions with other biomolecules .
Propiedades
IUPAC Name |
4-(chloromethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGWEJJMCNQFAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362849 | |
| Record name | 4-(Chloromethyl)-2-thiophenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33148-81-1 | |
| Record name | 4-(Chloromethyl)-2-thiophenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)thiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3024557.png)
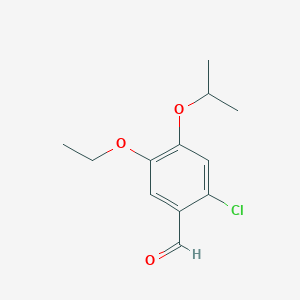
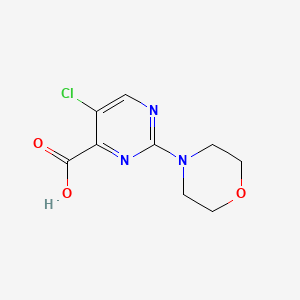


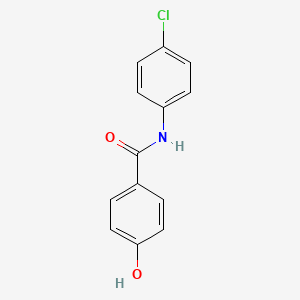
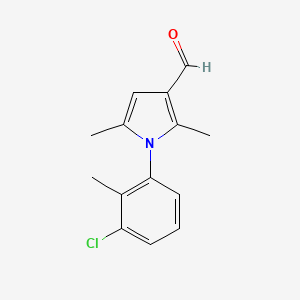

![2-chloro-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B3024572.png)
![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine](/img/structure/B3024573.png)
